1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside
Overview
Description
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside is a highly esteemed molecule within the biomedicine domain due to its promising prospects for therapeutic innovations . This pivotal compound is extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions, encompassing cancer and autoimmune maladies .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The compound is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .Molecular Structure Analysis
The molecular structure of this compound consists of a 4,6-O-benzylidene-glucopyranose moiety which has the 4-OH and 6-OH groups of the glucopyranose protected by glycosidic bonding to a benzylic carbon, forming a benzyl acetal . The other OH groups of the glucopyranose ring are also protected with three acetate groups .Chemical Reactions Analysis
The compound is involved in complex chemical reactions. For instance, acid-catalysed cyclisation of prop-1’-enyl 4,6-O-benzylidene-a-D-galactopyranoside gave 4,6-O-benzylidene-1,2-O-propylidene-D-galactose .Physical And Chemical Properties Analysis
The molecular formula of this compound is C34H34O6, and its molecular weight is 538.63 . The compound’s IUPAC name is (4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine .Scientific Research Applications
Catalysis and Intermediate Formation The compound has also been reported as a key intermediate in various synthetic pathways. For example, it was used in the bromodimethylsulfonium bromide-catalyzed synthesis of methyl 2-dexoy-4,6-O-benzylidene galactopyranoside, which is crucial for the preparation of 2,3- and 2,6-dideoxy galactopyranosides (Ding et al., 2012).
Chiral Crown Ethers Synthesis The compound was instrumental in synthesizing chiral crown ethers based on galactopyranosides. This involved a series of sophisticated steps, including intramolecular transglycosidation, etherification, and cyclization, highlighting its versatility in creating complex organic structures (Faltin et al., 2002).
Regioselectivity in Synthesis Its derivatives have been utilized to achieve regioselectivity in various chemical reactions, such as C-2-O-acrylation and metacrylation of monosaccharides, demonstrating its utility in obtaining specific product configurations (Namazi & Sharifzadeh, 2005).
Biological and Medicinal Research
Glycosylation Studies The compound and its derivatives have been used extensively in the study of glycosylation processes. For instance, studies have explored its use in synthesizing various sulfoforms of trisaccharides, serving as probes for understanding the biosynthesis and sorting of proteoglycans (Thollas & Jacquinet, 2004). This highlights its significance in understanding complex biological processes.
Future Directions
Given its promising prospects for therapeutic innovations, 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside holds immense merit within the biomedicine domain . It is expected to continue playing a pivotal role in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions .
Mechanism of Action
Target of Action
It is known that similar compounds are often used as pharmaceutical intermediates in the synthesis of derivatives for the treatment of various diseases .
Mode of Action
It is known that protected carbohydrate hemiacetals like this compound can be converted into glycosyl donors or used as substrates for nucleophilic addition reactions .
Biochemical Pathways
It is known that similar compounds can be involved in various biochemical reactions, including the formation of glycosidic bonds .
Result of Action
It is known that similar compounds can play a role in various biochemical reactions, potentially leading to various cellular effects .
properties
IUPAC Name |
(4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-NYJKYYEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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